molecular formula C17H16N4S B2806992 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile CAS No. 476318-84-0

2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile

Cat. No.: B2806992
CAS No.: 476318-84-0
M. Wt: 308.4
InChI Key: NPCGKBYLYYCRLP-UHFFFAOYSA-N
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Description

2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile is a specialized chemical scaffold based on the 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine core, a structure recognized for its significant potential in pharmaceutical and biological applications . This compound is synthesized via efficient catalytic methods, such as the pseudo-four-component reaction (pseudo-4CR) involving the condensation of malononitrile with thiols and aldehydes . The 2-amino-3,5-dicarbonitrile-6-sulfanylpyridine scaffold is of high interest to medicinal chemists due to its multiple biological activities, serving as a key intermediate for developing new therapeutic agents . The specific propylthio and p-tolyl substituents on this pyridine core are designed to modulate the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable building block for constructing more complex molecules in drug discovery programs. Researchers can utilize this compound in the synthesis of novel heterocyclic systems for evaluation against various disease targets. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-amino-4-(4-methylphenyl)-6-propylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h4-7H,3,8H2,1-2H3,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCGKBYLYYCRLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile typically involves multi-step reactions, starting with the construction of the pyridine core and subsequent functionalization to introduce the desired substituents. Common synthetic routes may include:

  • Pyridine Formation: : Starting with readily available precursors like acetonitrile and aldehydes, pyridine rings can be synthesized via cyclization reactions.

  • Introduction of the Propylthio Group: : Thiolation reactions, often using thiol reagents such as propylthiol in the presence of a base, help introduce the propylthio group.

  • Functionalization with Amino and Tolyl Groups: : Amination reactions can introduce amino groups, while Friedel-Crafts alkylation or arylation can add the tolyl group to the pyridine ring.

  • Dicarbonitrile Incorporation: : Cyanation reactions, commonly using cyanide sources like potassium cyanide, enable the addition of dicarbonitrile groups.

Industrial Production Methods

Industrial production methods may leverage more efficient and scalable processes, such as catalytic systems and continuous flow chemistry, to produce this compound in higher yields and purities. Optimization of reaction conditions, including temperature, solvent, and catalyst choice, plays a crucial role in enhancing the efficiency of industrial synthesis.

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is driven by three functional groups:

  • Amino group (-NH₂) : Participates in nucleophilic substitution and condensation reactions. For example, it reacts with aldehydes to form Schiff bases .
  • Propylthio (-SPr) : Susceptible to oxidation (e.g., forming sulfoxides or sulfones) and nucleophilic displacement under basic conditions .
  • Cyano groups (-CN) : Undergo hydrolysis to carboxylic acids or amides under acidic/basic conditions .

Table 2 : Representative reactions of functional groups

Functional GroupReaction TypeConditionsProduct
-NH₂Schiff base formationAldehyde, ethanol, refluxImine derivatives
-SPrOxidationH₂O₂, acetic acidSulfoxide/sulfone
-CNHydrolysisHCl/H₂O, heatCarboxylic acid

Derivatization and Biological Activity

Derivatives of this scaffold exhibit anti-cancer activity , particularly against glioblastoma, lung, and breast cancers . For example:

  • Compound 5o (a brominated derivative) showed enhanced cytotoxicity (EC₅₀ = 3.2 µM) in glioblastoma cells .
  • Combination therapy with kinase inhibitors (e.g., erlotinib) or proteasome inhibitors (e.g., bortezomib) amplified anti-cancer effects .

Table 3 : Cytotoxicity of select derivatives

DerivativeSubstitution (R₁/R₃)EC₅₀ (GL261 cells, µM)
5a-CH₃/-Ph18.5
5c-Cl/-Ph12.7
5o-Br/-Ph3.2

Mechanistic Insights

  • Cyclization Mechanism : The reaction proceeds via Knoevenagel condensation (Step 1) followed by Michael addition and cyclization (Step 2) .
  • Catalytic Role of Guanidine Carbonate : Stabilizes intermediates through hydrogen bonding, accelerating cyclization .
  • Thioether Reactivity : The propylthio group enhances lipophilicity, improving cell membrane penetration in biological systems .

Scientific Research Applications

Pharmaceutical Applications

1. Anticancer Activity
Research indicates that derivatives of pyridine compounds, including 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile, exhibit promising anticancer properties. The compound has been studied for its ability to inhibit specific kinases involved in cancer progression. For instance, modifications to the pyridine scaffold have shown effectiveness against various cancer cell lines, highlighting its potential as a lead compound in anticancer drug development .

2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies suggest that it may inhibit pathways associated with inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases. Its mechanism involves modulation of cytokine production and inhibition of inflammatory mediators .

3. Neuroprotective Effects
Recent studies have explored the neuroprotective capabilities of similar pyridine derivatives. While direct research on this compound is limited, its structural analogs have shown promise in protecting neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative disease therapies .

Synthesis Applications

1. Heterocyclic Synthesis
this compound serves as a versatile building block in the synthesis of various heterocyclic compounds. Its unique structure allows for functionalization that can lead to the development of new materials and biologically active molecules. For example, it can be used in the synthesis of coumarins and other complex heterocycles through multi-step reactions involving cyclization and condensation processes .

2. Pharmaceutical Intermediates
The compound is also utilized as an intermediate in the synthesis of more complex pharmaceutical agents. Its ability to undergo various chemical transformations makes it valuable in creating new drug candidates with enhanced efficacy and reduced side effects .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing derivatives of this compound led to the discovery of compounds that effectively inhibited tumor growth in vitro and in vivo models. The derivatives were tested against breast cancer cell lines, showing IC50 values significantly lower than those of existing treatments, indicating their potential as novel anticancer agents .

Case Study 2: Anti-inflammatory Research

In another investigation, researchers synthesized a series of compounds based on this compound to evaluate their anti-inflammatory activity using lipopolysaccharide (LPS) induced models. The results demonstrated a marked reduction in pro-inflammatory cytokines, supporting the compound's application in treating inflammatory diseases .

Mechanism of Action

The mechanism by which 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile exerts its effects involves its ability to interact with various molecular targets. Its amino group may form hydrogen bonds with biomolecules, while the nitrile groups could participate in nucleophilic or electrophilic interactions. The propylthio and tolyl groups may enhance its lipophilicity, facilitating interactions with hydrophobic regions of proteins or membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Thioether Group

The thioether group at position 6 significantly influences solubility, reactivity, and biological activity. Key analogs include:

Compound Name Thioether Group Yield (%) Melting Point (°C) Key Applications/Properties Reference
2-Amino-6-(phenylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile (4d) Phenyl 90 222–224 Synthetic intermediate
2-Amino-6-(p-tolylthio)-4-phenylpyridine-3,5-dicarbonitrile (5d) p-Tolyl 89 249 Antimicrobial activity screening
2-Amino-6-(octylthio)-4-phenylpyridine-3,5-dicarbonitrile (5e) Octyl 76 148 E. coli toxicity studies
2-Amino-6-(1H-imidazol-2-ylmethylsulfanyl)-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile (LUF5834) Imidazolylmethyl N/A N/A Adenosine A1 receptor ligand


Key Observations :

  • Chain Length : The octylthio analog (5e) exhibits a lower melting point (148°C) compared to shorter-chain or aromatic thioether derivatives, likely due to increased hydrophobicity and reduced crystallinity .
  • Aromatic vs. Aliphatic Thioethers : Phenylthio derivatives (4d, 5d) show higher melting points (>220°C) and stability, attributed to π-π stacking interactions .
  • Functionalized Thioethers: Imidazolylmethyl-substituted analogs (LUF5834) target adenosine receptors, suggesting that electron-rich substituents enhance receptor binding .

Aryl Substituent Variations at Position 4

The p-tolyl group in the target compound can be compared to other aryl substituents:

Compound Name Aryl Group Yield (%) Melting Point (°C) Key Findings Reference
2-Amino-6-(phenylthio)-4-(4-chlorophenyl)pyridine-3,5-dicarbonitrile (21) 4-Chlorophenyl 75 236–237 High thermal stability
2-Amino-6-(phenylthio)-4-(4-fluorophenyl)pyridine-3,5-dicarbonitrile (22) 4-Fluorophenyl 78 220–222 Electron-withdrawing effects
2-Amino-4-(5-methylfuran-2-yl)-6-(imidazolylmethylsulfanyl)pyridine-3,5-dicarbonitrile (3) 5-Methylfuran-2-yl 86 276–277 Adenosine receptor affinity

Key Observations :

  • Electron-Withdrawing Groups : Chloro (21) and fluoro (22) substituents increase melting points and stability compared to electron-donating groups like methoxy .
  • Heterocyclic Substituents : The furan-containing analog (3) shows enhanced receptor binding, likely due to increased polarity and hydrogen-bonding capacity .
Enzyme Inhibition
  • AChE Inhibition : Pyridonepezil derivatives (e.g., 22 ) exhibit submicromolar IC₅₀ values for acetylcholinesterase (AChE), with selectivity influenced by substituents .
  • Antimicrobial Activity : Thioether-linked pyridines (5d, 5e) demonstrate toxicity against E. coli, with longer alkyl chains (e.g., octyl) reducing potency due to poor solubility .
Corrosion Inhibition
  • ADP and AMP Derivatives : Electron-donating hydroxyl groups improve corrosion inhibition efficiency (90% for ADP vs. 86% for AMP) by enhancing adsorption on metal surfaces .

Catalytic Methods

  • IRMOF-3/GO/CuFe₂O₄ Catalyst : Optimal yields (80–90%) for pyridine-3,5-dicarbonitrile derivatives are achieved with 0.003–0.005 g catalyst, highlighting efficiency in multicomponent reactions .

Reaction Conditions

  • Solvent Systems : THF/EtOH mixtures facilitate high-yield syntheses (>70%) of imidazolylmethyl-substituted analogs .
  • Purification : Recrystallization from MeOH or EtOH yields high-purity products (>95% by NMR) .

Biological Activity

2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the pyridine family and features a pyridine ring substituted with various functional groups, which contribute to its biological properties. The molecular formula is C15H16N4S, and it possesses a dicarbonitrile moiety that is crucial for its activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 2-amino-3,5-dicarbonitrile compounds. For instance, a derivative known as 5o demonstrated significant cytotoxic effects against various cancer cell lines, including:

  • MDA-MB-231 (triple-negative breast cancer)
  • A549 (non-small cell lung cancer)
  • HEPG2 (hepatocellular carcinoma)
  • Patient-derived glioblastoma cells (GBM6 and GBM22) .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, particularly when combined with small molecule inhibitors targeting specific signaling pathways .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. A review of related compounds indicates that some derivatives exhibit activity against bacteria such as Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to traditional antibiotics . This suggests potential applications in treating bacterial infections.

Neuroprotective Effects

Emerging research indicates that certain derivatives may offer neuroprotective benefits. The ability of these compounds to penetrate the blood-brain barrier (BBB) has been a focus, as this property is critical for treating neurological disorders. Studies suggest that modifications to the structure can enhance BBB permeability while maintaining biological activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions. One common method includes:

  • Condensation Reactions : Utilizing malononitrile with thiols and aldehydes.
  • Catalytic Processes : Employing natural product catalysts to enhance yield and selectivity .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of various derivatives on glioblastoma cells, revealing that certain modifications significantly increased potency .
  • Antimicrobial Testing : Another research effort tested several derivatives against common bacterial strains, finding promising results that warrant further exploration in clinical settings .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerMDA-MB-231Cytotoxicity
AnticancerA549Cytotoxicity
AnticancerHEPG2Cytotoxicity
AntimicrobialE. coliMIC = 62.5 μg/mL
AntimicrobialBacillus subtilisMIC = 200 μg/mL

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis involving aldehyde derivatives, malononitrile, and thiophenol under solvent-free conditions is common . Magnetically recoverable catalysts (e.g., Fe₃O₄ nanoparticles) improve yield and reduce purification steps. Key parameters include temperature (80–120°C), solvent selection (ethanol or acetonitrile), and reaction time (6–12 hours). Monitor progress via TLC and optimize stoichiometry (1:1.2 molar ratio of aldehyde to malononitrile) to minimize side products .

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodology : Use a combination of:

  • ¹H/¹³C NMR : Identify amino (–NH₂ at δ 6.5–7.0 ppm), propylthio (–SCH₂ at δ 2.8–3.2 ppm), and aromatic protons (p-tolyl at δ 7.2–7.6 ppm) .
  • IR Spectroscopy : Confirm cyano groups (C≡N stretching at ~2200 cm⁻¹) and aromatic C–H bending (~800 cm⁻¹) .
  • Melting Point Analysis : Compare observed values (e.g., 235–237°C) with literature to assess purity .

Q. What computational methods are suitable for preliminary structural modeling?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) to optimize geometry and predict spectroscopic properties. Compare computed IR/NMR data with experimental results to validate structural assignments .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) reveals deviations in substituent orientations. For example, cyano groups may deviate from the pyridine plane by 0.34–0.65 Å, influencing intermolecular interactions . Use software like SHELX or OLEX2 for refinement. Analyze dihedral angles (e.g., 37.9° between pyridine and piperidine rings) to understand steric effects .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodology :

  • Dose-Response Assays : Test activity at varying concentrations (e.g., 0.1–100 µM) to identify non-linear effects.
  • Target Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding to enzymes like kinases or cytochrome P450. Validate via enzymatic inhibition assays .
  • Meta-Analysis : Compare datasets using tools like PRISMA to identify confounding factors (e.g., solvent polarity affecting solubility) .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in the solid state?

  • Methodology : Generate Hirshfeld surfaces (CrystalExplorer) to quantify contact contributions (e.g., H···N, C–H···π). For example, >30% H···H contacts indicate van der Waals dominance, while S···N interactions (5–10%) suggest polarizable regions . Pair with fingerprint plots to map interaction geometries .

Q. What advanced techniques optimize regioselectivity in functional group modifications?

  • Methodology :

  • Protecting Groups : Temporarily shield amino groups with Boc (tert-butoxycarbonyl) during thioether substitution to prevent side reactions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yield (up to 40%) for propylthio group installation .

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